cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate
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Overview
Description
cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate typically involves multiple steps, including the esterification of benzilic acid with 9-methyl-3-oxagranatin-7 beta-ol, followed by the formation of the d-tartrate salt. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted esters
Scientific Research Applications
cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and rearrangement reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active components that interact with biological targets, such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzilic acid esters and derivatives of 9-methyl-3-oxagranatin. These compounds share structural similarities but may differ in their functional groups and stereochemistry.
Uniqueness
cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate is unique due to its specific stereochemistry and the presence of the d-tartrate salt. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
102504-19-8 |
---|---|
Molecular Formula |
C26H29NO9 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxy-4-[2-[(9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)oxy]-2-oxo-1,1-diphenylethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H29NO9/c1-27-18-12-20(13-19(27)15-34-14-18)35-25(33)26(16-8-4-2-5-9-16,17-10-6-3-7-11-17)36-24(32)22(29)21(28)23(30)31/h2-11,18-22,28-29H,12-15H2,1H3,(H,30,31)/t18?,19?,20?,21-,22-/m0/s1 |
InChI Key |
HPRVZXYTOWSBTN-IOHZUATHSA-N |
Isomeric SMILES |
CN1C2CC(CC1COC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC(=O)[C@H]([C@@H](C(=O)O)O)O |
Canonical SMILES |
CN1C2CC(CC1COC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC(=O)C(C(C(=O)O)O)O |
Origin of Product |
United States |
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